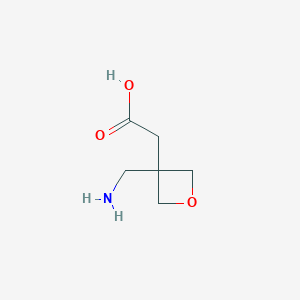

![molecular formula C21H20N4O3 B2746209 N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251634-00-0](/img/structure/B2746209.png)

N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is a derivative of quinoline-carboxamide . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors . They have shown good anti-proliferative activities against several cell lines .

Aplicaciones Científicas De Investigación

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

A novel series of 3-quinoline carboxamides, closely related to the chemical structure of interest, has been discovered as selective inhibitors of the ATM kinase, showing potential in probing ATM inhibition in vivo. These compounds demonstrate efficacy in combination with DNA strand break-inducing agents in disease-relevant models, suggesting their applicability in therapeutic interventions against conditions where ATM activity is implicated (Degorce et al., 2016).

Antimicrobial and Antituberculous Activity

Studies on 2-methoxy- and 2-hydroxy-substituted quinoxaline and pyrazine N-oxides, including derivatives of quinoxaline-2-carboxylic acid, have unveiled compounds with antibacterial and antituberculous activity. This research suggests the potential of such compounds in designing new antimicrobial agents, with specific structure-activity relationships enhancing their biological effectiveness (Elina et al., 1976).

Antiproliferative Activity on Human Cancer Cell Lines

A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid was synthesized and assessed for antiproliferative activities against human cancer cell lines. These compounds, especially one with a 2-chloro-4-pyridinyl group in the amide part, exhibited promising cytotoxic activity and induced apoptotic cell death, indicating their potential in cancer treatment strategies (Pirol et al., 2014).

Novel Antimicrobial Agents

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has been explored for their potential as antimicrobial agents, including activity against various bacteria and fungi. These findings support the potential of structurally similar compounds in antimicrobial therapy, contributing to the ongoing search for new therapeutic agents (Holla et al., 2006).

Glycine Site N-methyl-D-aspartate Antagonists

Research into 3,5-dihydro-2-aryl-1H-pyrazolo[3,4-c]quinoline-1,4(2H)-diones has identified them as high-affinity antagonists at the glycine site of the NMDA receptor. These compounds offer insights into designing NMDA receptor antagonists that might cross the blood-brain barrier more effectively, suggesting their potential application in neurological disorders treatment (Macleod et al., 1995).

Direcciones Futuras

The future directions for research on “N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” and related compounds could involve further exploration of their anti-proliferative activities and mechanisms of action . Additionally, more research could be conducted to elucidate their synthesis processes and to investigate their physical and chemical properties.

Mecanismo De Acción

Target of Action

The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation . Specifically, it has been found to inhibit Pim-1 kinase .

Mode of Action

The compound interacts with its targets by binding to the active site of the protein kinases, thereby inhibiting their activity . This results in the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 .

Biochemical Pathways

The compound affects the pathways related to cell survival and proliferation. By inhibiting protein kinases, it disrupts the normal signaling pathways that regulate these processes . The downstream effects include the induction of apoptosis, or programmed cell death .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of apoptosis in cancer cells . This is achieved through the down-regulation of Bcl-2, an anti-apoptotic protein, and the up-regulation of BAX and Caspase-3, which are pro-apoptotic proteins .

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-13-3-6-15(7-4-13)25-21(27)17-12-23-18-8-5-14(11-16(18)19(17)24-25)20(26)22-9-10-28-2/h3-8,11-12,24H,9-10H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEMJZMHOGETAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2746134.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746135.png)

![1-{2-Chloro-4-[(prop-2-yn-1-yl)amino]phenyl}ethan-1-one](/img/structure/B2746137.png)

![1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2746138.png)

![N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride](/img/structure/B2746139.png)

![3-((4-chlorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2746140.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2746142.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/no-structure.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B2746146.png)

![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2746148.png)